molecular formula C11H13ClN2 B1371188 2-Amino-3,8-dimethylquinoline hydrochloride CAS No. 1170807-70-1

2-Amino-3,8-dimethylquinoline hydrochloride

Cat. No. B1371188
CAS RN: 1170807-70-1
M. Wt: 208.69 g/mol
InChI Key: QWFWLRDIVZAPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,8-dimethylquinoline hydrochloride is an organic chemical compound with the molecular formula C11H13ClN2 . It has a molecular weight of 208.69 g/mol .


Molecular Structure Analysis

The SMILES string for this compound is NC1=NC2=C©C=CC=C2C=C1C.Cl . The InChI key is QWFWLRDIVZAPOX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C11H12N2· HCl .

Scientific Research Applications

  • Alzheimer's Disease Treatment : 8-Hydroxyquinolines, including 2-substituted derivatives, have been proposed for Alzheimer's disease treatment. Their ability to act as metal chaperones and disaggregate metal-enriched amyloid plaques suggests a potential role in neuroprotective and neuroregenerative effects (Kenche et al., 2013).

  • Chemistry of Polynuclear Nickel and Cobalt Complexes : Studies have explored the reactions of 8-amino-2,4-dimethylquinoline with polynuclear nickel(ii) and cobalt(ii) hydroxotrimethylacetato complexes. This research contributes to the understanding of the molecular structures and magnetic properties of these complexes (Pakhmutova et al., 2003).

  • Malaria Therapy : 8-Aminoquinolines have been used in latent malaria therapy. The study of these compounds offers insights into their scientific, clinical, and public health implications, particularly their role in combatting endemic malaria (Baird, 2019).

  • Antimicrobial Activities : Certain 8-hydroxyquinoline derivatives have demonstrated significant antimicrobial and antifungal activities. These findings are important in the development of new antimicrobial agents (Dixit et al., 2010).

  • Synthesis of Quinoline Derivatives : Research has been conducted on the synthesis of various quinoline derivatives, including tetrahydropyrimido quinoline derivatives. These studies are crucial for developing new compounds with potential pharmaceutical applications (Elkholy & Morsy, 2006).

  • Copper(II) Binding in Neurodegenerative Diseases : Research on PBT2, a Cu(II)-binding drug related to 8-hydroxyquinoline, has implications for the treatment of Alzheimer's disease. Understanding the solution chemistry of Cu(II) coordination by such compounds helps in comprehending their mechanism of action (Summers et al., 2020).

  • Anticorrosion Potential : Some 5-amino-8-hydroxyquinoline derivatives have been studied for their potential in inhibiting corrosion of carbon steel in acidic solutions. This research is valuable in the field of corrosion science and materials protection (Faydy et al., 2017).

  • Antiviral Activity : Studies on the synthesis and antiviral activity of certain quinoline derivatives have been conducted, focusing on their effectiveness against various viruses (Ivashchenko et al., 2014).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements are H302 - H318. The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

3,8-dimethylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9;/h3-6H,1-2H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFWLRDIVZAPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656591
Record name 3,8-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170807-70-1
Record name 3,8-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.